4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide

Description

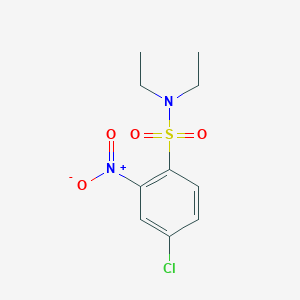

4-Chloro-N,N-diethyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 2, and a diethylsulfonamide moiety at position 1. 2-nitro) . The molecular formula of the 3-nitro analog is C₁₀H₁₃ClN₂O₄S, with a molecular weight of 292.74 g/mol. Its IUPAC name is 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, and it serves as a precursor or intermediate in organic synthesis .

Properties

Molecular Formula |

C10H13ClN2O4S |

|---|---|

Molecular Weight |

292.74 g/mol |

IUPAC Name |

4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-6-5-8(11)7-9(10)13(14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

UFRRSCMXMSUHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide followed by N,N-diethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the sulfonamide group. The resulting 4-chloro-2-nitrobenzenesulfonamide is then subjected to N,N-diethylation using diethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Reduction: 4-chloro-N,N-diethyl-2-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides or other oxidized derivatives.

Scientific Research Applications

4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- Diethyl vs. The dimethyl analog was used as an intermediate in nucleophilic displacement reactions with benzenethiol to form thioethers, a reactivity pathway likely shared with the diethyl variant .

- Diethyl vs. Aromatic/Heterocyclic Substitutents: Compounds such as 4-chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl] derivatives () incorporate heterocyclic moieties, which confer enhanced biological activity. For example, compound 11 (melting point 177–180°C) and 14 (synthesized via PTSA-catalyzed reactions) demonstrate how bulky substituents increase structural complexity and thermal stability .

Nitro Group Positional Isomerism

- 2-Nitro vs. 3-Nitro Derivatives: The nitro group’s position significantly impacts electronic effects. In 4-chloro-3-nitrobenzenesulfonamide (), the nitro group at position 3 creates a meta-directing effect, whereas a 2-nitro group (para to sulfonamide) may enhance electrophilic substitution reactivity. No direct biological data for the 2-nitro variant are available, but the 3-nitro analog is noted for research applications in chemical synthesis .

Functional Group Additions

- Thioether vs. Hydrazide Derivatives: Thioether-containing sulfonamides (e.g., compounds 11–14 in ) exhibit higher molecular weights (e.g., compound 11: ~600 g/mol) and distinct solubility profiles compared to hydrazide derivatives like 5f (). The latter demonstrated selective anticancer activity (IC₅₀ = 8.2–13.2 μM against breast cancer cells) due to its morpholinoethyl-indole substituent .

Table 1: Comparative Data for Key Sulfonamide Derivatives

Research and Application Gaps

- No biological data are available for this compound in the provided evidence. Comparative studies with its 3-nitro isomer () and hydrazide derivatives () could elucidate structure-activity relationships.

- The diethyl group’s impact on pharmacokinetics (e.g., metabolic stability) remains unexplored but may be inferred from analogs like mefruside (), a diuretic with prolonged action due to bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.